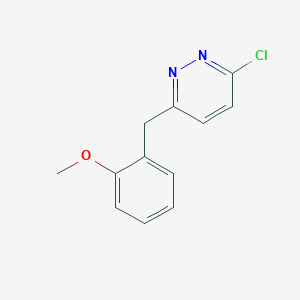
(4-methoxyphenyl) carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxyphenyl) carbamate, also known as ethyl 4-methoxyphenylcarbamate, is an organic compound with the molecular formula C10H13NO3. It is a derivative of carbamic acid and features a 4-methoxyphenyl group attached to the ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-methoxyphenyl) carbamate can be synthesized through several methods. One common approach involves the reaction of p-methoxybenzamide with N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol. The reaction mixture is heated at reflux, and the product is purified by flash column chromatography and recrystallization .
Industrial Production Methods
Industrial production methods for carbamic acid 4-methoxyphenyl ester typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl) carbamate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions with water.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Hydrolysis: 4-methoxybenzoic acid and ethanol.
Oxidation: 4-hydroxyphenylcarbamate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-methoxyphenyl) carbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid 4-methoxyphenyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis to release the active 4-methoxyphenyl group, which can then interact with specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid 4-methylphenyl ester: Similar structure but with a methyl group instead of a methoxy group.
Carbamic acid 4-hydroxyphenyl ester: Similar structure but with a hydroxyl group instead of a methoxy group.
Carbamic acid 4-chlorophenyl ester: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
(4-methoxyphenyl) carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can act as an electron-donating group, affecting the compound’s interactions with other molecules and its overall stability .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
(4-methoxyphenyl) carbamate |
InChI |
InChI=1S/C8H9NO3/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5H,1H3,(H2,9,10) |
InChI Key |
NIHHYKUHSZFXTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-chloro-N-[(1R)-1-(4-methylphenyl)ethyl]pyrazin-2-amine](/img/structure/B8650936.png)

![3-Chloro-7-methylbenzo[b]thiophene](/img/structure/B8650957.png)




